Comprehensive Technical Guide on 2,4-Diphenylpentan-2-ol: Structural Analysis, Physicochemical Properties, and Synthetic Methodologies
Comprehensive Technical Guide on 2,4-Diphenylpentan-2-ol: Structural Analysis, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
As drug discovery and materials science pivot towards increasingly complex, sterically hindered architectures, the role of specialized tertiary alcohols has expanded. 2,4-diphenylpentan-2-ol (CAS: 17937-37-0) is a prime example of a highly lipophilic, bulky structural motif. This whitepaper provides an in-depth, authoritative analysis of its physicochemical properties, stereochemical nuances, and a self-validating synthetic protocol designed for high-yield laboratory generation.
Chemical Architecture and Stereochemical Complexity
2,4-diphenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone heavily substituted with two phenyl rings at the C2 and C4 positions[1]. This dense substitution pattern creates significant steric shielding around the hydroxyl group, which dictates its reactivity profile—rendering it highly resistant to standard oxidation and making it an excellent stable pharmacophore model.
The molecule possesses two chiral centers (C2 and C4). Because the substituents at the two ends of the pentane chain are distinct (one terminating in a tertiary alcohol, the other in a secondary carbon), the molecule lacks an internal plane of symmetry. Consequently, it exists as a mixture of four distinct stereoisomers: a (2R,4R)/(2S,4S) enantiomeric pair and a (2R,4S)/(2S,4R) enantiomeric pair[2].
Physicochemical Profiling and Druggability
Understanding the quantitative physical properties of 2,4-diphenylpentan-2-ol is critical for predicting its behavior in biological assays or polymer matrices. The compound typically presents as a colorless oil at room temperature[3].
Quantitative Physicochemical Data
The following table consolidates the core computational and physical metrics of the compound[1]:
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C₁₇H₂₀O | Defines the high carbon-to-heteroatom ratio. |
| Molecular Weight | 240.34 g/mol | Well below the 500 Da threshold for oral bioavailability. |
| XLogP3-AA | 3.9 | High lipophilicity; excellent lipid membrane partitioning. |
| Topological Polar Surface Area | 20.2 Ų | Very low TPSA; predicts high blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of 5 (Limit < 5). |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule of 5 (Limit < 10). |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility. |
From an application scientist's perspective, these metrics perfectly align with Lipinski's Rule of 5, predicting excellent membrane permeability.
Fig 1. Pharmacokinetic profiling of 2,4-diphenylpentan-2-ol using Lipinski's Rule of 5.
Self-Validating Synthetic Methodology (Grignard Approach)
To synthesize 2,4-diphenylpentan-2-ol, the most efficient and modular route is the nucleophilic addition of a Grignard reagent to a ketone precursor. We utilize 1,3-diphenyl-1-butanone [4] as the electrophilic scaffold, reacting it with methylmagnesium bromide.
Fig 2. Convergent synthetic pathways to 2,4-diphenylpentan-2-ol via Grignard additions.
Step-by-Step Experimental Protocol
As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the physical observations at each step confirm the chemical reality of the mechanism.
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Apparatus Preparation & Inert Atmosphere: Flame-dry a two-neck round-bottom flask under a vacuum and purge with Argon. Causality: Grignard reagents are fiercely hygroscopic. Self-Validation: The absence of bubbling (methane gas evolution) upon the initial introduction of the Grignard reagent confirms the system is truly anhydrous.
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Reagent Solvation: Dissolve 1.0 equivalent of 1,3-diphenyl-1-butanone[5] in anhydrous tetrahydrofuran (THF). Causality: THF is mandatory here; the lone pairs on the THF oxygen atoms coordinate with the magnesium center, stabilizing the Grignard complex and enhancing the nucleophilicity of the methyl carbanion.
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Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The nucleophilic attack on the carbonyl is highly exothermic. Suppressing the temperature prevents the Grignard reagent from acting as a base (which would enolize the ketone and stall the reaction).
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Nucleophilic Addition: Add 1.2 equivalents of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) dropwise via a syringe pump. Causality: Dropwise addition prevents thermal runaway. The solution will transition to a cloudy, viscous state as the insoluble magnesium alkoxide intermediate forms.
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Maturation: Remove the ice bath and stir at 25 °C for 2 hours. Causality: The steric bulk of the two phenyl rings creates a high activation energy barrier for the incoming methyl group. Warming the reaction provides the necessary kinetic energy to drive the reaction to 100% conversion.
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Quenching & Workup: Cool back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Causality & Validation: NH₄Cl provides a mild proton source to convert the alkoxide to the final tertiary alcohol. Self-Validation: The dissolution of the cloudy magnesium salts into a clear, easily separable biphasic mixture visually confirms a successful quench. Avoid strong acids (like HCl), which would instantly catalyze the dehydration of the newly formed tertiary alcohol into an alkene.
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Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield the pure diastereomeric mixture of 2,4-diphenylpentan-2-ol.
Environmental, Health, and Safety (EHS) Framework
Because of its high LogP (3.9)[1], 2,4-diphenylpentan-2-ol exhibits significant bioaccumulation potential. Standard laboratory safety protocols (fume hood, nitrile gloves, safety goggles) are strictly required. The compound is officially classified under the Globally Harmonized System (GHS) with the following hazard statements[6]:
| GHS Code | Hazard Description | EHS Mitigation Strategy |
| H302 | Harmful if swallowed | Prohibit eating/drinking in the workspace; mandate proper PPE. |
| H400 | Very toxic to aquatic life | Do not dispose of down the sink; collect in halogen-free organic waste. |
| H410 | Very toxic to aquatic life with long-lasting effects | Utilize secondary containment during transport to prevent environmental release. |
References
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Title: 2,4-Diphenylpentan-2-ol | C17H20O | CID 4161168 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
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Title: (3R)-1,3-diphenylbutan-1-one | C16H16O | CID 1208391 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
Sources
- 1. 2,4-Diphenylpentan-2-ol | C17H20O | CID 4161168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,4S)-2,4-diphenylpentan-2-ol | C17H20O | CID 92199924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CAS 1533-20-6: 1,3-Diphenyl-1-butanone | CymitQuimica [cymitquimica.com]
- 5. (3R)-1,3-diphenylbutan-1-one | C16H16O | CID 1208391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Diphenylpentan-2-ol | C17H20O | CID 4161168 - PubChem [pubchem.ncbi.nlm.nih.gov]
